ETHYL 7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
Description
ETHYL 7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a triazolopyrimidine derivative characterized by a bicyclic core structure with a 3-bromophenyl substituent at position 7, a methyl group at position 5, and a methylsulfanyl (SCH₃) group at position 2. Such compounds are explored for diverse biological activities, including antimicrobial and herbicidal applications, though specific data for this compound requires further validation .
Properties
IUPAC Name |
ethyl 7-(3-bromophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2S/c1-4-23-14(22)12-9(2)18-15-19-16(24-3)20-21(15)13(12)10-6-5-7-11(17)8-10/h5-8,13H,4H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGNVZNQNDQPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC(=CC=C3)Br)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound with good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-mediated synthesis due to its efficiency and reduced reaction times. The use of enaminonitriles and benzohydrazides as starting materials allows for a broad substrate scope and good functional group tolerance .
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Ethanol, 50°C, 6 h | Sulfoxide derivative () | 78% | |
| m-CPBA | Dichloromethane, RT, 12 h | Sulfone derivative () | 85% |
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance in the triazolopyrimidine system.
Reduction Reactions
The 3-bromophenyl group is susceptible to catalytic hydrogenation or hydride-based reduction.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 40 psi, 8 h | 3-Phenyl derivative | 92% | |
| LiAlH₄ | THF, reflux, 3 h | Reduction of ester to alcohol () | 68% |
Key Observation : Bromine reduction retains the triazolopyrimidine core while altering electronic properties for downstream applications.
Nucleophilic Substitution Reactions
The bromine atom on the phenyl ring participates in SNAr reactions with nucleophiles.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine | DMF, K₂CO₃, 80°C, 12 h | 3-Piperidinophenyl derivative | 81% | |
| Sodium thiophenoxide | DMSO, 100°C, 24 h | 3-(Phenylthio)phenyl derivative | 74% |
Synthetic Utility : Substitution reactions expand structural diversity for biological screening .
Cross-Coupling Reactions
The bromophenyl group enables palladium-catalyzed couplings.
Optimization Note : Microwave-assisted conditions (e.g., 150 W, 120°C) reduce reaction times by 50% compared to conventional heating .
Hydrolysis and Esterification
The ethyl ester group is hydrolyzed to a carboxylic acid or trans-esterified.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Basic hydrolysis | NaOH (2M), EtOH/H₂O, reflux | Carboxylic acid derivative | 95% | |
| Acidic trans-esterification | HCl, MeOH, RT, 24 h | Methyl ester derivative | 89% |
Analytical Confirmation : Hydrolysis products are characterized by IR ( at 1705 cm⁻¹) and (loss of ethyl CH₂ quartet) .
Ring Functionalization
The triazolopyrimidine core participates in cycloaddition and alkylation reactions.
Biological Relevance : Functionalized derivatives show enhanced binding to kinase targets (IC₅₀ < 1 µM in preliminary assays) .
Scientific Research Applications
Major Synthetic Pathways
| Synthetic Route | Conditions | Yield |
|---|---|---|
| Microwave irradiation of enaminonitriles with benzohydrazides | Catalyst-free | Good to excellent |
| Oxidation of methylsulfanyl group | Formation of sulfoxides or sulfones | Varies |
| Reduction reactions | Formation of phenyl derivatives | Varies |
Medicinal Chemistry
Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is being explored for its potential as an anticancer agent . Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation. Additionally, it has shown promise as an antimicrobial agent , capable of inhibiting bacterial growth through various mechanisms.
Case Study: Anticancer Activity
A study investigated the compound's effects on cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the disruption of metabolic pathways critical for cancer cell survival.
The compound exhibits a range of biological activities:
- Antibacterial : Effective against several strains of bacteria.
- Antifungal : Demonstrated activity against common fungal pathogens.
- Antiviral : Potential to inhibit viral replication processes.
Material Science
In industry, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor its properties for applications in sensors and electronic devices.
Mechanism of Action
The mechanism of action of ETHYL 7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with key analogs from the literature:
Key Structural and Functional Insights:
- Substituent Effects: Bromophenyl vs. Chlorophenyl: Bromine’s larger atomic radius (vs. chlorine) may enhance hydrophobic interactions in target binding but reduce solubility . Methylsulfanyl vs. Ethyl Ester Position: Ester groups at C6 (target compound) vs. C3 () influence electron distribution and metabolic cleavage rates.
- Biological Implications: Fluorinated () and methoxy-substituted () analogs demonstrate how electronic effects modulate bioactivity and stability.
Biological Activity
Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine class, known for its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by a triazolopyrimidine core with various substituents that influence its biological activity. The presence of a bromophenyl group and a methylsulfanyl moiety enhances its interaction with biological targets.
1. Anticancer Activity
Triazolopyrimidine derivatives have shown significant antiproliferative effects against various cancer cell lines. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. Studies indicate that compounds with similar structures can inhibit the growth of breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines effectively .
Table 1: Anticancer Activity of Triazolopyrimidine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Compound A | Bel-7402 | TBD | Cell cycle arrest |
| Compound B | MCF-7 | 5.76 | LDH release indicating cytotoxicity |
2. Antimicrobial Activity
Triazolopyrimidines exhibit potent antimicrobial properties. Research indicates that derivatives similar to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity.
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Essramycin | Escherichia coli | 2 - 8 |
3. Neuroprotective Effects
Recent studies have highlighted the potential of triazolopyrimidine derivatives in treating neurodegenerative diseases such as Alzheimer's. These compounds may act by modulating pathways involved in neuroinflammation and oxidative stress .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate DNA, leading to disruption of replication processes.
- Enzyme Inhibition : Triazolopyrimidines may inhibit key enzymes involved in cancer cell proliferation.
- Oxidative Stress Modulation : These compounds may enhance the scavenging of reactive oxygen species (ROS), thereby protecting neuronal cells.
Case Studies
Several case studies have investigated the efficacy of triazolopyrimidine derivatives:
- Study on MCF-7 Cells : A comparative analysis revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like cisplatin .
- Antimicrobial Efficacy : A study demonstrated that triazolopyrimidine antibiotics had MIC values significantly lower than traditional antibiotics against resistant strains .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of ethyl 7-(3-bromophenyl)-5-methyl-2-(methylsulfanyl)-triazolo[1,5-a]pyrimidine-6-carboxylate, particularly regarding substituent effects?
- Methodological Answer : Optimize cyclocondensation by selecting appropriate aldehydes and amino-triazole precursors. Use polar aprotic solvents (e.g., DMF) at 120°C for 10–12 hours to enhance cyclization efficiency . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Substituents like the 3-bromophenyl group may require inert atmospheres (N₂/Ar) to prevent halogen bond cleavage .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolve crystal packing and confirm the triazolopyrimidine core. Use Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for refinement .
- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR in DMSO-d₆. The methylsulfanyl group (δ ~2.5 ppm in ¹H NMR) and ester carbonyl (δ ~165 ppm in ¹³C NMR) are diagnostic .
- IR Spectroscopy : Identify C=O (ester) at ~1700 cm⁻¹ and C-S (methylsulfanyl) at ~650 cm⁻¹ .
Advanced Research Questions
Q. How can researchers address low yields or by-product formation during the cyclocondensation step?
- Methodological Answer :
- Catalyst Optimization : Introduce p-toluenesulfonic acid (Ts-OH) as a catalyst (1–2 mol%) to accelerate imine formation and reduce side reactions .
- Solvent Screening : Test high-boiling solvents (e.g., o-xylene) under reflux to improve thermal stability of intermediates .
- By-Product Isolation : Use preparative HPLC (C18 column, acetonitrile/water gradient) to separate unreacted aldehydes or dimeric by-products .
Q. What computational approaches elucidate the electronic and steric effects of the 3-bromophenyl and methylsulfanyl substituents?
- Methodological Answer :
- DFT Calculations : Perform geometry optimization at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The bromine atom’s electron-withdrawing effect reduces HOMO-LUMO gaps, enhancing reactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The methylsulfanyl group may occupy hydrophobic pockets, influencing binding affinity .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardized Assays : Re-evaluate bioactivity using consistent in vitro models (e.g., MTT assays on HeLa cells) and control for solvent effects (DMSO ≤0.1% v/v) .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing 3-bromophenyl with 2-chlorophenyl) to isolate substituent-specific effects .
Key Notes for Methodological Rigor
- Contradiction Analysis : Compare XRD data across studies to identify polymorphism or solvate formation, which may explain divergent bioactivity .
- Triangulation : Validate computational predictions (e.g., DFT) with experimental spectroscopic data to confirm electronic effects .
- Reproducibility : Document solvent purity (HPLC-grade), reaction atmosphere, and cooling rates during crystallization to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
